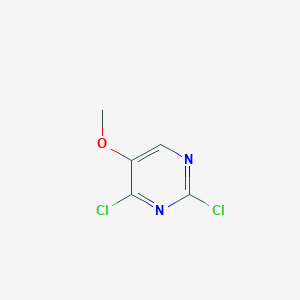

2,4-Dichloro-5-methoxypyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c1-10-3-2-8-5(7)9-4(3)6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHHRSBDBPCCMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345044 | |

| Record name | 2,4-Dichloro-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19646-07-2 | |

| Record name | 2,4-Dichloro-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-5-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-5-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,4-dichloro-5-methoxypyrimidine, an important intermediate in the preparation of various pharmaceutical and agrochemical compounds. The document details the core synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols and a visual representation of the synthesis pathway.

Introduction

This compound is a key building block in organic synthesis, particularly for the development of herbicides and therapeutic agents.[1][2] Its utility stems from the differential reactivity of the two chlorine atoms, which allows for selective nucleophilic substitution to introduce various functional groups. This guide focuses on the prevalent and well-documented synthesis routes, providing practical information for laboratory and industrial applications.

Core Synthesis Pathway: Chlorination of 5-Methoxyuracil (B140863)

The most common and direct method for the synthesis of this compound is the chlorination of 2,4-dihydroxy-5-methoxypyrimidine, also known as 5-methoxyuracil.[2] This process involves the conversion of the hydroxyl groups on the pyrimidine (B1678525) ring to chloro groups using a chlorinating agent, most frequently phosphorus oxychloride (POCl₃).[2][3] The reaction is typically carried out in the presence of an organic base which acts as an acid-binding agent or catalyst.[2]

A visual representation of this primary synthesis pathway is provided below:

Alternative Synthesis Route

An alternative synthesis route involves a multi-step process starting from simpler precursors. One patented method describes the use of ethyl formate (B1220265) and methyl methoxyacetate (B1198184) as starting materials.[1] These undergo an ester condensation and cyclization to form an intermediate, which is then chlorinated to yield the final product.[1] Another approach involves the initial preparation of 2,4-dihydroxy-5-methoxypyrimidine through the condensation of ethyl formate and solid sodium methoxide, followed by reaction with methyl methoxyacetate and cyclization with urea.[2][4]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported synthesis protocols for this compound.

| Starting Material(s) | Chlorinating Agent | Base/Catalyst | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| 2,4-dihydroxy-5-methoxypyrimidine | Phosphorus oxychloride | N,N-dimethylaniline | - | Reflux, 2 hours | 75 | - | [3] |

| 2,4-dihydroxy-5-methoxypyrimidine | Phosphorus oxychloride | Triethylamine | - | 70°C, 120 min | 91.2 (crude) | 98.6 (crude) | [4] |

| 2,4-dihydroxy-5-methoxypyrimidine | Phosphorus oxychloride | N,N-dimethylaniline | - | 100°C, 480 min | 92.2 (crude) | 98.6 (crude) | [4] |

| 2,4-dihydroxy-5-methoxypyrimidine | Phosphorus oxychloride | Pyridine (B92270) | Toluene | 160°C, 6 hours | 90-96 | 98.0-99.0 | [5] |

| 2,4-dihydroxy-5-methoxypyrimidine | Phosphorus oxychloride | Pyridine | Xylene | 160°C, 5 hours | 90-96 | 98.0-99.0 | [5][6] |

| Ethyl formate, Methyl methoxyacetate | Chlorine, Phosphorus oxychloride | Pyridine | Dichloroethane | 30°C, 420 min (chlorine); then POCl₃ | 57-67 (overall) | >99.6 | [1][4] |

Detailed Experimental Protocols

Protocol 1: Chlorination of 5-Methoxyuracil with POCl₃ and N,N-dimethylaniline [3]

-

Mixing Reagents: In a suitable reaction vessel, mix 5-methoxy-2,4-dihydroxypyrimidine (45 g, 0.316 mol), phosphorus oxychloride (225 mL, 0.88 mol), and N,N-dimethylaniline (45 mL, 0.391 mol).

-

Reaction: Heat the mixture at reflux for 2 hours.

-

Quenching: After the reaction is complete, carefully and slowly pour the mixture into crushed ice (80 g).

-

Extraction and Purification: Extract the product with ether. The resulting product can be further purified by recrystallization from light petroleum ether (boiling point: 40-60 °C) to yield this compound (43 g, 75% yield).

Protocol 2: Chlorination of 5-Methoxyuracil with POCl₃ and Triethylamine [4]

-

Reaction Setup: In a 500ml three-necked flask equipped with a thermometer, reflux condenser, and mechanical stirrer, add 71g (0.5mol) of 2,4-dihydroxy-5-methoxypyrimidine.

-

Addition of Reagents: Successively add 101g (1mol) of triethylamine and 384g (2.5mol) of phosphorus oxychloride.

-

Reaction: Heat the mixture to 70°C and maintain for 120 minutes.

-

Workup: Cool the reaction mixture to room temperature. In a separate 2000ml beaker, prepare a mixture of 250ml of water and crushed ice. Slowly add the reaction solution to the ice-water mixture while stirring, maintaining the temperature at 0°C.

-

Isolation: A solid material will precipitate. Filter the solid and wash the filter cake with water until neutral to obtain the crude product of this compound.

-

Drying and Purification: The crude product is vacuum-dried. Further purification can be achieved by recrystallization from n-hexane to obtain the pure product.

Protocol 3: Synthesis from Ethyl Formate and Methyl Methoxyacetate [1]

This is a two-step process:

-

Step A: Preparation of 2-mercapto-4-hydroxyl-5-methoxypyrimidine This intermediate is synthesized through condensation and cyclization reactions.

-

Step B: Preparation of this compound

-

Chlorination with Chlorine Gas: In a 500ml four-necked flask equipped with a thermometer, reflux condenser, ventilation device, and mechanical stirrer, add 250ml of dichloroethane to 79g (0.5mol) of the intermediate from Step A. Pass chlorine gas through the mixture at a rate of 1 g/min and react at 30°C for 420 minutes.

-

Chlorination with POCl₃: To the resulting mixture, add 79g (1mol) of pyridine and 115.15g (0.75mol) of phosphorus oxychloride.

-

Conclusion

The synthesis of this compound is well-established, with the chlorination of 5-methoxyuracil using phosphorus oxychloride being the most prevalent method. The choice of base and solvent can influence the reaction conditions and yield. The alternative multi-step synthesis from simpler starting materials offers another viable route, particularly for industrial-scale production. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

- 1. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 2. This compound | 19646-07-2 | Benchchem [benchchem.com]

- 3. This compound | 19646-07-2 [chemicalbook.com]

- 4. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 5. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 6. CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines - Google Patents [patents.google.com]

A Technical Guide to 2,4-Dichloro-5-methoxypyrimidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-5-methoxypyrimidine is a halogenated heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its unique structural features, particularly the two reactive chlorine atoms on the pyrimidine (B1678525) ring, make it a versatile building block in medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis protocols, and reactivity of this compound, intended to support researchers and professionals in its effective utilization.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It possesses low volatility and does not have a strong, characteristic odor.[1] The compound is slightly soluble in water.[2][3][4]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄Cl₂N₂O | [1][2][5][6] |

| Molecular Weight | 179.00 g/mol | [1][5][7] |

| Melting Point | 66-70 °C | [5] |

| Boiling Point | 259.9 °C at 760 mmHg | [1][2] |

| Density | 1.446 g/cm³ | [1][2] |

| Flash Point | 111 °C | [1][2] |

| Vapor Pressure | 0.0204 mmHg at 25°C | [1][2] |

| Refractive Index | 1.541 | [1][2] |

| LogP | 1.792 | [1][2] |

| pKa (Predicted) | -2.67 ± 0.29 | [2] |

| PSA | 35.01 Ų | [1][2] |

Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of this compound.

-

¹H NMR: The proton NMR spectrum is relatively simple, typically exhibiting two singlets. One signal corresponds to the three protons of the methoxy (B1213986) (-OCH₃) group, and the other corresponds to the single proton at the C6 position of the pyrimidine ring. The expected integration ratio of these signals is 3:1.[8]

-

¹³C NMR: The carbon-13 NMR spectrum is expected to show five distinct signals, one for each of the unique carbon atoms in the molecule: the methoxy carbon and the four carbons of the pyrimidine ring.[8]

Experimental Protocols: Synthesis

The most common and well-documented method for the synthesis of this compound is through the chlorination of 2,4-dihydroxy-5-methoxypyrimidine, also known as 5-methoxyuracil.[8] This process typically utilizes phosphorus oxychloride (POCl₃) as the chlorinating agent.[8][9][10]

General Synthesis Workflow

The synthesis can be visualized as a two-step process starting from the formation of the pyrimidine ring, followed by chlorination.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound.

Materials:

-

2,4-dihydroxy-5-methoxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

An acid-binding agent (e.g., N,N-dimethylaniline, triethylamine, or pyridine)[8][9]

-

Solvent (optional, can be neat POCl₃)

Procedure:

-

Reaction Setup: In a reaction flask equipped with a reflux condenser and a stirring mechanism, combine 2,4-dihydroxy-5-methoxypyrimidine and phosphorus oxychloride. If a solvent is used, it should be added at this stage. The reaction should be performed under a nitrogen atmosphere.[9]

-

Addition of Acid-Binding Agent: While stirring, slowly add the acid-binding agent to the reaction mixture. The molar ratio of the alkaline substance to 2,4-dihydroxy-5-methoxypyrimidine is typically in the range of 1.0-1.5:1.[8][9]

-

Heating and Reflux: Heat the reaction mixture to reflux. The optimal temperature is generally between 100°C and 160°C.[8][9] The reaction is typically allowed to proceed for 2 to 6 hours to ensure completion.[8][9]

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into crushed ice or ice-water to quench the excess phosphorus oxychloride.[4][10]

-

Extraction and Purification: The solid product that precipitates out is collected by filtration. The crude product can be further purified by recrystallization from a suitable solvent, such as petroleum ether, to yield pure this compound.[4][10]

Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of its two chlorine atoms, which serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions.[8] This allows for the sequential and regioselective introduction of various nucleophiles, such as amines, alcohols, and thiols.[8]

Research indicates that the C4-chloro group is generally more susceptible to nucleophilic attack than the C2-chloro group.[8] This differential reactivity is a key advantage in multi-step syntheses, enabling the controlled construction of more complex molecules.

Due to its versatile reactivity, this compound is a valuable intermediate in the synthesis of various bioactive compounds, including:

-

Pharmaceuticals: It is used in the preparation of heteroarylpiperazine derivatives for potential use in the treatment of Alzheimer's disease.[2][3][4][6] It is also an important intermediate for anti-tumor active compounds.[9]

-

Agrochemicals: It serves as a key intermediate in the preparation of ultra-high efficiency sulfonamide herbicides like penoxsulam.[9]

Handling and Storage

This compound should be handled in a well-ventilated area, and personal protective equipment should be worn. It is recommended to store the compound in a tightly sealed container in a dry, cool, and dark place.[2] The compound is reported to be stable under recommended storage conditions but may be sensitive to air and moisture.[11]

Conclusion

This compound is a synthetically important molecule with well-characterized physicochemical properties. The straightforward and efficient synthesis protocols, combined with its differential reactivity, make it an indispensable tool for chemists in the pharmaceutical and agrochemical industries. This guide provides the foundational knowledge required for the safe and effective use of this versatile chemical intermediate in research and development.

References

- 1. Page loading... [guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 19646-07-2 [chemicalbook.com]

- 4. This compound | 19646-07-2 [chemicalbook.com]

- 5. 2,4-二氯-5-甲氧基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | CAS 19646-07-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. This compound | C5H4Cl2N2O | CID 601401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 19646-07-2 | Benchchem [benchchem.com]

- 9. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 10. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,4-Dichloro-5-methoxypyrimidine (CAS: 19646-07-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-methoxypyrimidine is a halogenated pyrimidine (B1678525) derivative that serves as a crucial and versatile intermediate in synthetic organic chemistry.[1] Its unique structural features, particularly the differential reactivity of its two chlorine atoms, make it a valuable building block for the synthesis of a wide array of more complex heterocyclic compounds.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role in the development of pharmacologically active agents. It is an important intermediate in the preparation of compounds for potential use in treating Alzheimer's disease and in the synthesis of high-efficiency herbicides.[1][2][3][4]

Physicochemical and Spectral Data

This compound is a white to off-white crystalline solid at room temperature.[5][6] It is slightly soluble in water and incompatible with strong oxidizing agents.[3][7][8]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 19646-07-2 | [1][9] |

| Molecular Formula | C₅H₄Cl₂N₂O | [5][6] |

| Molecular Weight | 179.00 g/mol | [9][10] |

| Appearance | White to off-white crystalline solid/powder | [5][6][7] |

| Melting Point | 66-70 °C | [6][7][9] |

| Boiling Point | 259.9 °C at 760 mmHg | [5] |

| Density | 1.446 g/cm³ | [5] |

| Flash Point | 111 °C | [5] |

| Solubility | Slightly soluble in water | [3][8] |

| InChI Key | ZTHHRSBDBPCCMZ-UHFFFAOYSA-N | [1][9] |

Table 2: Spectral Data

| Technique | Data | Reference(s) |

| ¹H NMR | ~4.0 ppm (s, 3H, -OCH₃), ~8.5 ppm (s, 1H, C6-H) | [1] |

| ¹³C NMR (Predicted) | ~57 ppm (-OCH₃), ~140 ppm (C5), ~150 ppm (C6), ~155-165 ppm (C2/C4) | [1] |

| Mass Spectrometry (ES+) | m/z 179 [M+H]⁺ | [1] |

| IR Spectra | Available from sources such as SpectraBase | [9][11] |

Synthesis and Experimental Protocols

The most common and well-documented method for synthesizing this compound is through the direct chlorination of 5-methoxyuracil (B140863) (also known as 2,4-dihydroxy-5-methoxypyrimidine) using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1]

General Synthesis Workflow

The synthesis typically involves two main stages: the formation of the 5-methoxyuracil ring, followed by chlorination.

Caption: General two-stage synthesis of this compound.

Detailed Experimental Protocol: Chlorination of 5-Methoxyuracil

This protocol is based on patented industrial synthesis methods which report high yields and purity.[12][13][14]

Materials:

-

2,4-dihydroxy-5-methoxypyrimidine (1 mol)

-

Phosphorus oxychloride (POCl₃) (2.0 - 2.5 mol)

-

An alkaline substance (tertiary amine like triethylamine, pyridine, or N,N-dimethylaniline) (1.0 - 1.5 mol)

-

Solvent (e.g., toluene, xylene) (500 - 1000 mL)

-

Nitrogen gas supply

-

Reaction flask with reflux condenser, stirrer, and thermometer

Procedure:

-

In a reaction flask purged with nitrogen, add 2,4-dihydroxy-5-methoxypyrimidine, the solvent, and phosphorus oxychloride.[14]

-

Begin stirring the mixture and then add the alkaline substance.[14]

-

Heat the reaction mixture to reflux, maintaining a temperature between 100-160 °C for 2-6 hours.[14]

-

Monitor the reaction progress using a suitable chromatographic technique (e.g., HPLC or GC).[1]

-

Once the reaction is complete, cool the system to 0-40 °C.[12]

-

The reaction is then quenched, typically by careful addition to ice water, followed by neutralization.

-

The product is extracted with an organic solvent, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved through crystallization, yielding the final product as a pale yellow solid with a reported purity of 98.0-99.0% and a yield of 90-96%.[12][13]

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at the C2 position.[1] This allows for selective and stepwise substitution, making it a key intermediate in the construction of complex, multi-substituted pyrimidines for drug discovery.[1]

Key Reactions

Two of the most important transformations involving this intermediate are palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental in medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[1][15][16]

Caption: Key cross-coupling reactions of this compound.

Experimental Protocols for Cross-Coupling Reactions

The following are generalized protocols for Suzuki and Buchwald-Hartwig reactions, which can be adapted for this compound.

| Step | Procedure |

| 1. Materials | This compound (1.0 equiv.), Arylboronic acid (1.2 equiv.), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%), Base (e.g., K₂CO₃, 2.0-3.0 equiv.), Degassed solvent (e.g., 1,4-dioxane/water mixture).[17][18] |

| 2. Reaction Setup | In a microwave vial, combine the pyrimidine, boronic acid, base, and catalyst. Add the degassed solvent.[17] |

| 3. Reaction | Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 100 °C) for a short duration (e.g., 15 minutes).[17][18] |

| 4. Work-up | After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7] |

| 5. Purification | Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.[7] |

| Step | Procedure |

| 1. Materials | This compound (1.0 equiv.), Amine (1.1-1.5 equiv.), Palladium catalyst and ligand (e.g., Pd(OAc)₂ with a phosphine (B1218219) ligand like BINAP), Base (e.g., NaOt-Bu or Cs₂CO₃), Anhydrous solvent (e.g., toluene).[13][19] |

| 2. Reaction Setup | In a dry flask under an inert atmosphere (e.g., nitrogen or argon), combine the catalyst, ligand, base, pyrimidine, and amine. Add the anhydrous solvent.[13][19] |

| 3. Reaction | Stir the mixture at an elevated temperature (e.g., 100-110 °C) for several hours (e.g., 8 hours).[13] |

| 4. Work-up | Cool the reaction, dilute with an organic solvent, and wash with water and brine.[19] |

| 5. Purification | Dry the organic layer, concentrate, and purify the crude product by column chromatography.[13] |

Application in the Synthesis of Kinase Inhibitors

This compound has been utilized as a starting material for the synthesis of 2,4,5-trisubstituted pyrimidines, which have been investigated as potent dual inhibitors of plasmodial kinases PfGSK3 and PfPK6, potential targets for antimalarial drugs.[3][15][20] The synthesis of these inhibitors showcases the sequential functionalization of the dichloropyrimidine core.

Caption: Synthetic workflow to PfGSK3/PfPK6 inhibitors.

The resulting 2,4,5-trisubstituted pyrimidines have shown inhibitory activity against these essential plasmodial kinases, highlighting the importance of this compound as a scaffold in the development of novel therapeutic agents.[3][15][20]

Conclusion

This compound is a high-value chemical intermediate with well-defined properties and synthetic routes. Its significance in medicinal chemistry, particularly in the construction of substituted pyrimidine scaffolds for drug discovery, is well-established. The differential reactivity of its chloro-substituents allows for controlled, sequential functionalization through robust and versatile reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. This makes it an indispensable tool for researchers and professionals in the field of drug development, enabling the efficient synthesis of novel compounds with potential therapeutic applications against diseases such as malaria and Alzheimer's.

References

- 1. scienceopen.com [scienceopen.com]

- 2. 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. An Efficient Synthesis of bi-Aryl Pyrimidine Heterocycles: Potential New Drug Candidates to Treat Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. This compound | 19646-07-2 | Benchchem [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C5H4Cl2N2O | CID 601401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 15. Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial Pf GSK3/ Pf PK6 with Activity against Blood Stage Parasites In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,4-Dichloro-5-methoxypyrimidine: Structure, Synthesis, and Applications

Abstract: 2,4-Dichloro-5-methoxypyrimidine is a pivotal heterocyclic compound, widely recognized as a versatile building block in synthetic chemistry. Its unique molecular architecture, featuring a pyrimidine (B1678525) core with differentially reactive chlorine atoms, establishes it as a "privileged scaffold" for developing a diverse range of functional molecules. This technical guide provides a comprehensive overview of its molecular structure, spectroscopic properties, detailed synthesis protocols, and key reactivity patterns. Furthermore, it highlights its significant applications in the fields of drug discovery—including the development of kinase inhibitors, antimalarial agents, and potential therapeutics for Alzheimer's disease—and in the agrochemical industry for creating high-efficiency herbicides. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted pyrimidine derivative that serves as a key intermediate in complex organic synthesis.[1] Its fundamental properties are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [2][3][4] |

| CAS Number | 19646-07-2 | [1][2][3][4] |

| Molecular Formula | C₅H₄Cl₂N₂O | [1][2][3][4][5] |

| SMILES | COC1=CN=C(N=C1Cl)Cl | [2][3][4] |

| InChIKey | ZTHHRSBDBPCCMZ-UHFFFAOYSA-N | [2][3][4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 179.00 g/mol | [1][4] |

| Appearance | White to off-white crystalline solid | [6] |

| Melting Point | 66-70 °C | [2] |

| Boiling Point | 259.9 °C at 760 mmHg | [6] |

| Solubility | Slightly soluble in water | [7][8] |

| Density | 1.446 g/cm³ | [6] |

Molecular Structure and Spectroscopic Analysis

The molecular structure consists of a six-membered aromatic pyrimidine ring substituted with two chlorine atoms at the C2 and C4 positions and a methoxy (B1213986) group (-OCH₃) at the C5 position.[6] The presence of these functional groups, particularly the chlorine atoms, provides reactive sites for a variety of chemical transformations.[1]

Spectroscopic methods are essential for confirming the structure and purity of the compound.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry typically shows a protonated molecular ion peak [M+H]⁺ at m/z 179, confirming the molecular weight.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to confirm the arrangement of protons and carbon atoms in the molecule.[9][10][11]

-

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.[12]

Synthesis and Experimental Protocols

The most common and well-documented method for synthesizing this compound is the direct chlorination of 2,4-dihydroxy-5-methoxypyrimidine (also known as 5-methoxyuracil).[1] This reaction typically employs phosphorus oxychloride (POCl₃) as the chlorinating agent.[1]

Experimental Protocol: Chlorination of 5-Methoxyuracil

This protocol is a generalized procedure based on common laboratory and patented methods.[1][7][13][14]

Materials:

-

2,4-dihydroxy-5-methoxypyrimidine (5-methoxyuracil)

-

Phosphorus oxychloride (POCl₃)

-

An organic base (e.g., N,N-dimethylaniline, triethylamine, or pyridine)[1][7][13]

-

Crushed ice and water for quenching

-

Organic solvent for extraction (e.g., diethyl ether)

-

Petroleum ether for recrystallization

Procedure:

-

In a reaction flask equipped with a reflux condenser and a stirrer, combine 2,4-dihydroxy-5-methoxypyrimidine, phosphorus oxychloride, and a solvent (if used).[7][13][14] The molar ratio of the base to the starting pyrimidine is typically between 1.0 and 1.5:1.[13]

-

Under agitation, add the organic base (e.g., N,N-dimethylaniline) to the mixture.[7][13]

-

Heat the reaction mixture to reflux, typically between 100°C and 160°C.[13] Maintain the reflux for a period of 2 to 6 hours to ensure the reaction goes to completion.[13]

-

After the reaction is complete, cool the mixture.

-

Slowly and carefully pour the reaction mixture into a beaker containing crushed ice to quench the excess phosphorus oxychloride.[7]

-

Extract the aqueous mixture with an organic solvent, such as diethyl ether.[7]

-

Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent, such as light petroleum ether, to yield the final product.[7]

This method has been reported to achieve high yields, ranging from 75% to over 95%, with purity often exceeding 98%.[1][7][13][14]

Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from the differential reactivity of its two chlorine atoms.[1] The chlorine atom at the C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position.[1][15] This regioselectivity allows for controlled, stepwise functionalization of the pyrimidine ring, which is a significant advantage in multi-step syntheses.[1]

-

Nucleophilic Aromatic Substitution (SNAr): This is the primary method for derivatization. The chlorine atoms act as excellent leaving groups and can be displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, to introduce new functional groups.[1]

-

Transition-Metal-Catalyzed Cross-Coupling: The chloro-substituents also serve as handles for reactions like Suzuki, Stille, and Buchwald-Hartwig couplings.[1] These methods are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, further expanding the molecular diversity that can be achieved.[1] The general order of reactivity in many of these reactions is also C4 > C2.[1]

Applications in Drug Discovery and Agrochemicals

The this compound framework is considered a privileged scaffold in medicinal chemistry, meaning it can serve as a core structure for developing ligands for multiple, often unrelated, biological targets.[1]

-

Kinase Inhibitors: The scaffold is a major component in the development of protein kinase inhibitors, which are crucial in cancer therapy.[1]

-

Antimalarial Agents: It has been used as a starting material to synthesize 2,4,5-trisubstituted pyrimidines that act as potent dual inhibitors of plasmodial kinases, offering a potential pathway for new antimalarial drugs.[1]

-

Alzheimer's Disease Research: The compound is a key intermediate in the preparation of heteroarylpiperazine derivatives being investigated for the treatment of Alzheimer's disease.[1][7][8][16]

-

BMPR2 Inhibitors: DNA-encoded library screening identified potent and selective inhibitors of bone morphogenetic protein receptor type 2 (BMPR2), a target in skeletal defects and cancer, with synthesis starting from this compound.[1]

-

Herbicides: It is an important intermediate for the synthesis of new, ultra-high-efficiency, and low-toxicity herbicides.[1][17]

Safety Information

This compound is a chemical that requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Description | Source(s) |

| Signal Word | - | Danger | [2][4] |

| Hazard Statements | H302 | Harmful if swallowed | [4] |

| H315 | Causes skin irritation | [4] | |

| H318 | Causes serious eye damage | [4] | |

| H335 | May cause respiratory irritation | [4] | |

| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 | Avoid breathing dust, wear protective gear, IF SWALLOWED: call a POISON CENTER, IF ON SKIN: Wash with plenty of water, IF IN EYES: Rinse cautiously with water for several minutes. | [4] |

Users should always consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a high-value synthetic intermediate with a well-defined molecular structure and predictable reactivity. Its utility is primarily driven by the regioselective nature of its two chlorine substituents, which allows for the controlled and stepwise synthesis of complex molecules. As a privileged scaffold, it continues to be a cornerstone in the development of novel therapeutics and advanced agrochemicals, making it a compound of significant interest to the scientific and industrial research communities.

References

- 1. This compound | 19646-07-2 | Benchchem [benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. This compound | CAS 19646-07-2 [matrix-fine-chemicals.com]

- 4. This compound | C5H4Cl2N2O | CID 601401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. guidechem.com [guidechem.com]

- 7. This compound | 19646-07-2 [chemicalbook.com]

- 8. This compound | 19646-07-2 [chemicalbook.com]

- 9. This compound(19646-07-2) 1H NMR spectrum [chemicalbook.com]

- 10. 19646-07-2|this compound|BLD Pharm [bldpharm.com]

- 11. researchgate.net [researchgate.net]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 14. CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines - Google Patents [patents.google.com]

- 15. Page loading... [wap.guidechem.com]

- 16. This compound | CAS 19646-07-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 17. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

2,4-Dichloro-5-methoxypyrimidine: A Comprehensive Technical Guide for Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the synthesis, properties, and applications of 2,4-dichloro-5-methoxypyrimidine, a pivotal building block in modern synthetic and medicinal chemistry. Its unique electronic and steric properties, particularly the differential reactivity of its two chlorine atoms, make it an invaluable scaffold for the construction of complex molecular architectures.

Chemical and Physical Properties

This compound is a halogenated pyrimidine (B1678525) derivative that is a white to off-white crystalline solid at room temperature.[1] Its structure, featuring an electron-deficient pyrimidine core with two reactive chloro-substituents and a methoxy (B1213986) group, dictates its chemical behavior and synthetic utility.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 19646-07-2 | [2][3] |

| Molecular Formula | C₅H₄Cl₂N₂O | [3][4] |

| Molecular Weight | 179.00 g/mol | [3][4] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 66-70 °C | [4] |

| Boiling Point | 259.9 °C at 760 mmHg | [5] |

| Solubility | Slightly soluble in water | [6][7] |

| InChI Key | ZTHHRSBDBPCCMZ-UHFFFAOYSA-N | [2][3] |

Synthesis of this compound

The predominant and well-documented method for synthesizing this compound is the chlorination of 5-methoxyuracil (B140863) (also known as 2,4-dihydroxy-5-methoxypyrimidine).[2] This transformation is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base which acts as a catalyst or acid-binding agent.[2][8]

General Synthesis Workflow

The synthesis can be visualized as a two-step process starting from the formation of the pyrimidine ring, followed by chlorination.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Chlorination of 5-Methoxyuracil

This protocol is a representative procedure based on common laboratory practices.[2][6][8]

Materials:

-

5-methoxy-2,4-dihydroxypyrimidine (5-methoxyuracil)

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline (or triethylamine, pyridine)

-

Toluene (B28343) (or other suitable solvent)

-

Crushed ice

-

Diethyl ether

-

Light petroleum ether

Procedure:

-

In a reaction flask equipped with a reflux condenser and magnetic stirrer, add 5-methoxy-2,4-dihydroxypyrimidine (1 mol equivalent), a solvent such as toluene (5-10 volumes), and phosphorus oxychloride (2.0 - 2.5 mol equivalents).[8]

-

Begin stirring the mixture. Carefully add an alkaline substance such as N,N-dimethylaniline (1.0 - 1.5 mol equivalents).[6][8]

-

Heat the reaction mixture to reflux (typically 100-160 °C) and maintain for 2-6 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to 0-40 °C.[8]

-

Slowly and carefully quench the reaction mixture by pouring it into a beaker containing crushed ice.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from light petroleum ether to yield this compound as a faint yellow solid.[6][8]

Table 2: Summary of Reported Synthesis Conditions and Yields

| Starting Material | Chlorinating Agent | Base/Catalyst | Solvent | Temp. & Time | Yield | Purity | Reference(s) |

| 5-methoxyuracil | POCl₃ | N,N-dimethylaniline | - | Reflux, 2h | 75% | - | [6] |

| 5-methoxyuracil | POCl₃ | Triethylamine/Pyridine | Toluene/Xylene | 100-160 °C, 2-6h | 90-96% | 98-99% | [8] |

| Ethyl formate, methyl methoxyacetate | POCl₃ | Triethylamine/Pyridine | - | 70-110 °C, 2-8h | 57-67% (overall) | >99.6% | [9][10] |

Reactivity and Applications as a Synthetic Building Block

Halogenated pyrimidines are exceptionally versatile intermediates, and this compound is a prime example.[2] The key to its utility lies in the differential reactivity of the C4 and C2 chlorine atoms, which allows for selective, sequential functionalization.[2]

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is electron-deficient, a characteristic enhanced by the two electron-withdrawing chlorine atoms, making it highly susceptible to nucleophilic aromatic substitution (SNAr).[2] Generally, the C4-chloro group is more reactive towards nucleophiles than the C2-chloro group.[2] This regioselectivity is a cornerstone of its synthetic application, enabling the stepwise introduction of different substituents.

However, it's noteworthy that under certain conditions, particularly with tertiary amine nucleophiles, selectivity can be shifted towards the C2 position.[11]

Caption: Regioselective functionalization of this compound via SNAr.

Transition Metal-Catalyzed Cross-Coupling Reactions

The chloro substituents serve as effective handles for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These methods greatly expand the molecular diversity achievable from this scaffold.

-

Suzuki-Miyaura Coupling: For forming C-C bonds with aryl or heteroaryl boronic acids. The reaction is highly regioselective, favoring substitution at the C4 position.[12]

-

Buchwald-Hartwig Amination: For forming C-N bonds with primary or secondary amines. This reaction is fundamental in medicinal chemistry for synthesizing arylamines.[2][13][14]

-

Sonogashira Coupling: For forming C-C bonds with terminal alkynes, leading to pyrimidinylalkyne derivatives.[15][16]

The general order of reactivity in many cross-coupling reactions mirrors that of SNAr: C4 > C2.[2]

Application in Kinase Inhibitor Synthesis

The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors, as it can effectively form hydrogen bonds within the ATP-binding site of many kinases.[2][17][18] this compound is a common starting material for synthesizing potent and selective kinase inhibitors.

Table 3: Examples of Kinase Inhibitors Derived from this compound

| Derivative Series | Target Kinase(s) | Therapeutic Area | IC₅₀ Value | Reference(s) |

| CDD-1431 | BMPR2 | Cancer, Skeletal Defects | 20.6 ± 3.8 nM | [2] |

| 2,4,5-Trisubstituted Pyrimidine (23e) | PfGSK3 / PfPK6 | Malaria | 97 nM / 8 nM | [2][19] |

The synthesis of these inhibitors typically begins with a selective SNAr or cross-coupling reaction at the C4 position, followed by further modification at the C2 position.[2]

Key Experimental Protocols for Derivatization

The following are generalized protocols for key transformations. Researchers should note that optimal conditions (catalyst, ligand, base, solvent, temperature) may vary depending on the specific substrates used.

Protocol: Regioselective Suzuki-Miyaura Coupling

This microwave-assisted protocol is based on efficient methods developed for 2,4-dichloropyrimidines.[12][20]

Materials:

-

This compound (1.0 eq)

-

Aryl or heteroaryl boronic acid (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-3 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane and Water (e.g., 2:1 mixture)

Procedure:

-

To a microwave vial, add this compound, the boronic acid, potassium carbonate, and Pd(PPh₃)₄.

-

Add the dioxane/water solvent mixture.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the reaction mixture at 100-120 °C for 15-20 minutes.

-

After cooling, dilute the mixture with ethyl acetate (B1210297) and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the C4-arylated pyrimidine.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the C-N bond formation.[14][21]

Materials:

-

This compound (or its C4-substituted derivative) (1.0 eq)

-

Primary or secondary amine (1.2 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine (B1218219) ligand (e.g., XPhos, 4 mol%)

-

Base (e.g., KOt-Bu or Cs₂CO₃, 1.4 eq)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

-

In an oven-dried, argon-flushed flask, combine the palladium catalyst and the phosphine ligand.

-

Add the anhydrous solvent, followed by the pyrimidine substrate, the amine, and the base.

-

Heat the reaction mixture (typically 80-110 °C) with stirring until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and dilute with an appropriate solvent like ethyl acetate.

-

Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the residue by column chromatography.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Signaling Pathway Context for Derived Inhibitors

The inhibitors synthesized from this compound often target kinases involved in critical cellular signaling pathways implicated in diseases like cancer and malaria.

BMPR2 Signaling Pathway

Bone Morphogenetic Protein Receptor Type 2 (BMPR2) is a serine/threonine kinase receptor. Its signaling is crucial for various cellular processes, and its dysregulation is linked to certain cancers and skeletal defects. Inhibitors like the CDD-1431 series target this pathway.[2]

Caption: Simplified BMPR2 signaling pathway and the point of inhibition.

Conclusion

This compound is a high-value, versatile synthetic intermediate. Its predictable regioselectivity in both nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions makes it an ideal starting point for the construction of diverse and complex molecular libraries. The successful application of this building block in the synthesis of potent kinase inhibitors for various diseases underscores its significance in modern drug discovery and development. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the full synthetic potential of this important chemical scaffold.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | 19646-07-2 | Benchchem [benchchem.com]

- 3. This compound | C5H4Cl2N2O | CID 601401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 97 19646-07-2 [sigmaaldrich.com]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound | 19646-07-2 [chemicalbook.com]

- 7. This compound | 19646-07-2 [chemicalbook.com]

- 8. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 9. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 11. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. An efficient route to 4-aryl-5-pyrimidinylimidazoles via sequential functionalization of 2,4-dichloropyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

- 18. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

In-Depth Technical Guide: Spectroscopic Data for 2,4-Dichloro-5-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dichloro-5-methoxypyrimidine (CAS No: 19646-07-2), a key building block in synthetic chemistry. This document details its spectral characteristics, the experimental protocols for data acquisition, and its synthetic applications.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for confirming the molecular structure of this compound in solution.[1]

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Nucleus Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -OCH₃ | ~4.0 | Singlet |

| C6-H | ~8.5 | Singlet |

Source: Benchchem[1]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Nucleus Assignment | Expected Chemical Shift (δ, ppm) |

| -OCH₃ | ~57 |

| C5 | ~140 |

| C6 | ~150 |

| C2/C4 | ~155-165 |

Source: Benchchem[1]

Mass Spectrometry (MS)

Mass spectrometry is used for determining the molecular weight and fragmentation pattern of the compound. The expected exact mass is 177.970068 g/mol .[2]

Table 3: Mass Spectrometry Data

| Parameter | Value | Notes |

| Molecular Weight | 179.01 g/mol | [3] |

| Mass-to-Charge Ratio (m/z) | 179 [M+H]⁺ | Expected value for Electrospray Ionization (ES+).[1] |

| GC-MS Top Peak (m/z) | 178 | [2] |

| GC-MS 2nd Highest Peak (m/z) | 180 | Corresponds to the ³⁷Cl isotope peak.[2] |

| GC-MS 3rd Highest Peak (m/z) | 135 | [2] |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Type of Vibration |

| ~3000-2800 | C-H (in -OCH₃) | Stretch |

| ~1600-1400 | C=C, C=N (pyrimidine ring) | Ring Stretch |

| ~1250-1000 | C-O (methoxy) | Stretch |

| ~800-600 | C-Cl | Stretch |

Note: The values are typical ranges for the specified functional groups. Specific peak values can be found in the available ATR-IR spectra.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., Bruker, 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is used.

-

Temperature: The sample is maintained at a constant temperature, typically 298 K (25 °C).

-

Spectral Width: A spectral width of approximately 12-16 ppm is set.

-

Number of Scans: 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.

-

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used.

-

Spectral Width: A spectral width of approximately 200-240 ppm is set.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: A dilute solution of the compound (e.g., 100 µg/mL) is prepared in a volatile organic solvent such as ethyl acetate (B1210297) or dichloromethane.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm) is typically used.

-

Carrier Gas: Helium is used at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Program: An initial temperature of 80 °C is held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Range: A scan range of m/z 40-400 is appropriate.

-

Detector: An electron multiplier detector is used.

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: As the compound is a solid at room temperature, the spectrum is conveniently acquired using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal) is used.

-

Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected first.

-

The sample is then placed on the crystal, and pressure is applied to ensure good contact.

-

The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data is typically averaged over 16 to 32 scans to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.

-

Synthesis and Reactivity

This compound is a valuable intermediate in organic synthesis due to the presence of two reactive chlorine atoms.

Synthesis Workflow

The most common method for synthesizing the title compound is through the direct chlorination of 2,4-dihydroxy-5-methoxypyrimidine (also known as 5-methoxyuracil) using a chlorinating agent like phosphorus oxychloride (POCl₃).[1] This reaction is often facilitated by a tertiary amine base.[1]

Caption: Synthesis of this compound via chlorination.

Synthetic Utility: Regioselective Substitution

A key feature of this compound is the differential reactivity of its two chlorine atoms in nucleophilic aromatic substitution (SₙAr) reactions. The chlorine at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at the C2 position.[1] This allows for sequential and regioselective introduction of different functional groups, making it a versatile precursor for complex molecular architectures.[1]

Caption: Regioselective substitution pathway for this compound.

References

A Comprehensive Technical Guide to the Solubility of 2,4-Dichloro-5-methoxypyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 2,4-dichloro-5-methoxypyrimidine, a key intermediate in the synthesis of various biologically active compounds. A thorough understanding of its solubility in different organic solvents is crucial for optimizing reaction conditions, developing purification strategies, and formulating final products. This document collates available quantitative data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Physicochemical Properties

| Property | Value |

| CAS Number | 19646-07-2[1] |

| Molecular Formula | C₅H₄Cl₂N₂O[1] |

| Molecular Weight | 179.00 g/mol [1] |

| Appearance | White to off-white or slight yellow solid/crystalline powder[2] |

| Melting Point | 66-70 °C |

| Water Solubility | Slightly soluble[2][3][4] |

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in a range of common organic solvents at various temperatures. The following table summarizes the mole fraction solubility (x) at temperatures from approximately 295 K to 320 K.

| Temperature (K) | Acetone (B3395972) | Ethyl Ethanoate | Tetrachloromethane | Methanol (B129727) | Ethanol (B145695) | Heptane |

| ~297-299 | 0.3845 | 0.3298 | 0.2286 | 0.1873 | 0.1293 | 0.0356 |

| ~300-302 | 0.4211 | 0.3601 | 0.2501 | 0.2059 | 0.1441 | 0.0408 |

| ~303-305 | 0.4623 | 0.3952 | 0.2741 | 0.2263 | 0.1606 | 0.0468 |

| ~306-308 | 0.5089 | 0.4341 | 0.3009 | 0.2486 | 0.1791 | 0.0537 |

| ~309-311 | 0.5611 | 0.4771 | 0.3308 | 0.2731 | 0.1997 | 0.0617 |

| ~312-314 | - | 0.5249 | 0.3643 | 0.3000 | 0.2228 | 0.0709 |

| ~315-317 | - | 0.5781 | - | 0.3294 | 0.2486 | 0.0815 |

| ~318-320 | - | - | - | - | - | 0.0938 |

Data extracted from the Journal of Chemical & Engineering Data. The solubilities follow the order: acetone > ethyl ethanoate > tetrachloromethane > methanol > ethanol > heptane.[5] Interestingly, this order does not directly correlate with the polarity of the solvents.[5] The study also noted that the solubility in ethanol is highly sensitive to temperature changes, making it a preferred solvent for crystallization and purification processes.[5]

Experimental Protocol for Solubility Determination

The quantitative data presented was obtained using a dynamic laser monitoring observation technique to determine the solid-liquid equilibrium.[5]

Apparatus and Materials:

-

Differential Scanning Calorimeter (DSC): To determine the melting temperature and enthalpy of fusion of the solute.[5]

-

Laser Monitoring System: A system consisting of a laser emitter and a detector to observe the dissolution point.[5]

-

Equilibrium Flask: A jacketed glass vessel to maintain a constant temperature.

-

Magnetic Stirrer and Stir Bar: To ensure the solution remains homogeneous.

-

Thermostatic Bath: To control the temperature of the equilibrium flask.

-

Analytical Balance: With an uncertainty of ±0.0001 g.

-

This compound: Of known purity.

-

Solvents: High-purity organic solvents.

Methodology:

-

Characterization of Solute: The melting temperature (T_m) and enthalpy of fusion (Δ_fus H) of this compound were determined using DSC at a heating rate of 0.05 K/s in a nitrogen atmosphere.[5]

-

Sample Preparation: A known mass of the solvent is added to the equilibrium flask. A small, precisely weighed amount (approximately 0.01 g) of this compound is then added to the solvent.[5]

-

Equilibration and Measurement:

-

The solution is continuously stirred in the jacketed flask, and the temperature is controlled by the thermostatic bath.

-

The temperature is slowly increased at a rate of less than 0.1 K/h, especially near the anticipated dissolution point.[5]

-

A laser beam is passed through the sample, and the light intensity is measured by a detector on the opposite side.

-

The point at which the last solid particle dissolves is identified by a sudden change in the detected light intensity. This temperature is recorded as the equilibrium temperature for that specific composition.

-

-

Data Collection: The process is repeated by adding successive small, known amounts of the solute to the solvent to obtain solubility data across a range of temperatures.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the dynamic method for solubility determination.

Caption: Workflow for Dynamic Solubility Measurement.

Synthesis and Purification Context

The synthesis of this compound often involves the chlorination of 2,4-dihydroxy-5-methoxypyrimidine (5-methoxyuracil) using agents like phosphorus oxychloride (POCl₃).[6][7] The purification of the crude product is typically achieved through recrystallization.[6] For instance, recrystallization from light petroleum ether has been documented to yield the purified solid compound.[6][7] The choice of an appropriate recrystallization solvent is directly informed by the compound's solubility profile—ideally, the compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures. The data indicating a sharp change in ethanol's solvating power with temperature supports its use in such purification procedures.[5]

Applications in Drug Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules, including heteroarylpiperazine derivatives intended for the treatment of Alzheimer's disease.[4][7] Its reactivity, particularly the differential reactivity of the C4-chloro group over the C2-chloro group towards nucleophilic aromatic substitution, allows for selective and stepwise synthesis of derivatives.[6] A clear understanding of its solubility is paramount for chemists and engineers to design scalable, efficient, and high-purity synthetic routes for these and other potential therapeutic agents.

References

- 1. This compound | C5H4Cl2N2O | CID 601401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. alfa-chemical.com [alfa-chemical.com]

- 4. This compound | 19646-07-2 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | 19646-07-2 | Benchchem [benchchem.com]

- 7. This compound | 19646-07-2 [chemicalbook.com]

An In-depth Technical Guide to the Reactivity of Chlorine Atoms in 2,4-Dichloro-5-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the chlorine atoms in 2,4-dichloro-5-methoxypyrimidine, a versatile building block in medicinal chemistry and drug development. The document elucidates the regioselectivity of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, offering a detailed examination of the factors governing substitution at the C2 and C4 positions. This guide is intended to serve as a critical resource for researchers engaged in the synthesis of novel pyrimidine-based compounds, providing detailed experimental protocols, quantitative data, and mechanistic insights to facilitate rational synthetic design.

Introduction

The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Halogenated pyrimidines, such as this compound, are particularly valuable synthetic intermediates due to the differential reactivity of their halogen substituents. This allows for selective and sequential functionalization, enabling the construction of complex molecular architectures.[1] This guide focuses on the reactivity of the two chlorine atoms in this compound, providing a detailed overview of their behavior in nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is the chlorination of 2,4-dihydroxy-5-methoxypyrimidine, also known as 5-methoxyuracil. This transformation is typically achieved using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1]

Experimental Protocol: Synthesis from 5-Methoxyuracil

A patented method describes the following procedure:

-

In a nitrogen-purged reaction flask, a mixture of 2,4-dihydroxy-5-methoxypyrimidine (1 mol), a solvent such as toluene (B28343), dimethylbenzene, or trimethylbenzene (500-1000 mL), and phosphorus oxychloride (2.0-2.5 mol) is prepared.

-

Under agitation, an alkaline substance like triethylamine, pyridine, or N,N-dimethylaniline (1.0-1.5 mol) is added.

-

The reaction mixture is heated to reflux at a temperature between 100-160°C for 2-6 hours.

-

Upon completion, the reaction system is cooled to 0-40°C.

-

Water is slowly added to quench the reaction, followed by stirring.

-

The aqueous and organic layers are separated. The aqueous layer is extracted again with the solvent.

-

The combined organic layers are concentrated under reduced pressure to yield this compound.

This method reports high yields (90-96%) and high purity (98.0-99.0%).[2]

Reactivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrimidine ring, further enhanced by the two electron-withdrawing chlorine atoms, makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr).[1] The regioselectivity of these reactions is a key consideration for synthetic chemists.

General Principles of Regioselectivity

In general, the chlorine atom at the C4 position is more reactive towards nucleophiles than the chlorine atom at the C2 position. This preference is attributed to a combination of electronic and steric factors.[1] The pyrimidine ring's nitrogen atoms withdraw electron density most significantly from the C2, C4, and C6 positions, activating them for nucleophilic attack. However, the greater stability of the Meisenheimer intermediate formed upon attack at C4 often leads to the observed regioselectivity.[1]

The workflow for a typical SNAr reaction can be visualized as follows:

Caption: A typical experimental workflow for an SNAr reaction.

Reactions with Amine Nucleophiles

The reaction of 2,4-dichloropyrimidines with amines is a common method for the synthesis of aminopyrimidines. While C4-substitution is generally favored, reaction conditions can be tuned to achieve C2-selectivity.

For 5-substituted-2,4-dichloropyrimidines, reaction with tertiary amines has been shown to result in excellent C2 selectivity through an in situ N-dealkylation mechanism.[3] For more nucleophilic dialkylamines, C2-amination can occur under non-catalyzed SNAr conditions, especially when a bulky substituent is present at the C5 position.[4]

Table 1: Regioselectivity of Amination on 2,4-Dichloropyrimidines

| Pyrimidine Substrate | Amine Nucleophile | Catalyst/Conditions | Product(s) | Regioisomeric Ratio (C2:C4) | Yield (%) | Reference |

| 2,4-Dichloropyrimidine (B19661) | Primary/Secondary Amines | Base (e.g., K₂CO₃) | 4-Amino-2-chloropyrimidine | Predominantly C4 | Moderate to High | [2] |

| 5-TMS-2,4-dichloropyrimidine | Piperidine | No catalyst | 2-(Piperidin-1-yl)-4-chloro-5-(trimethylsilyl)pyrimidine | >99:1 | 97 | [5] |

| 5-TMS-2,4-dichloropyrimidine | Morpholine | No catalyst | 4-(4-Chloro-5-(trimethylsilyl)pyrimidin-2-yl)morpholine | >99:1 | 98 | [5] |

| 5-EWG-2,4-dichloropyrimidine | Tertiary Amines | Heat | 2-Amino-4-chloro-5-EWG-pyrimidine | Excellent C2 selectivity | Moderate to Excellent | [3] |

EWG = Electron-withdrawing group; TMS = Trimethylsilyl

Reactions with Oxygen Nucleophiles (Alkoxylation)

Alkoxides readily displace the chlorine atoms of this compound. Consistent with the general trend, the C4 position is typically more reactive.

Reactions with Sulfur Nucleophiles (Thiolation)

The reaction with thiols or thiolates also generally favors substitution at the C4 position. However, recent studies on the parent 2,4-dichloropyrimidine have demonstrated that C2-selective thiolation can be achieved under palladium catalysis with specific bulky N-heterocyclic carbene (NHC) ligands.[2] This provides a synthetic route to otherwise difficult-to-access 2-thio-substituted pyrimidines.

Table 2: Regioselectivity of Thiolation on 2,4-Dichloropyrimidine

| Thiol Nucleophile | Catalyst | Ligand | C2:C4 Ratio | Combined Yield (%) | Reference |

| 1-Octanethiol | (η³-tBu-indenyl)PdCl | IPent | >99:1 | 90 | [2] |

| Thiophenol | (η³-tBu-indenyl)PdCl | IPent | >99:1 | 88 | [2] |

| 1-Octanethiol | None | - | 1:6 | 51 | [2] |

IPent = 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene

This catalyst-controlled regioselectivity offers a powerful tool for synthetic chemists, as illustrated below:

Caption: Divergent regioselectivity in the thiolation of 2,4-dichloropyrimidine.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms of this compound also serve as handles for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, enabling the formation of C-C bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and heteroaryl structures. For 2,4-dichloropyrimidines, the reaction with boronic acids typically occurs with high regioselectivity at the C4 position.[1][6] This is due to the preferential oxidative addition of the palladium catalyst to the more electrophilic C4-Cl bond.[1]

Table 3: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidines

| Dichloropyrimidine | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) / Time | Product | Yield (%) | Reference |

| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 100 / 15 min (MW) | 2-Chloro-4-phenylpyrimidine | 81 | [1] |

| 2,4-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 / 15 min (MW) | 2-Chloro-4-(4-methoxyphenyl)pyrimidine | 85 | [1] |

| 2,4-dichloropyrimidine | 3-Thienylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 / 15 min (MW) | 2-Chloro-4-(thiophen-3-yl)pyrimidine | 75 | [1] |

MW = Microwave irradiation

The following is a general procedure for the C4-selective Suzuki coupling of 2,4-dichloropyrimidines:[1]

-

In a microwave reactor vial, combine the 2,4-dichloropyrimidine (0.5 mmol), the arylboronic acid (0.5 mmol), potassium carbonate (1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.0025 mmol, 0.5 mol%).

-

Add a mixture of 1,4-dioxane (4 mL) and water (2 mL).

-

Seal the vial and flush with argon.

-

Irradiate the reaction mixture in a microwave reactor at 100°C for 15 minutes.

-

After cooling, extract the mixture with ethyl acetate (B1210297) and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography.

The catalytic cycle for the Suzuki-Miyaura coupling is depicted below:

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organostannane, catalyzed by palladium.[7] Similar to the Suzuki coupling, the reaction with this compound is expected to proceed preferentially at the C4 position. The Stille reaction is known for its tolerance of a wide variety of functional groups.[8]

A general protocol for a Stille coupling involves the reaction of the organohalide with an organotin reagent in the presence of a palladium catalyst, such as Pd(PPh₃)₄.[9] The reaction is typically carried out in an anhydrous, degassed solvent like DMF or toluene at elevated temperatures.

General Protocol Outline:

-

Dissolve the this compound and the organostannane reagent in a suitable anhydrous solvent.

-

Add the palladium catalyst.

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

-

Perform an appropriate work-up and purify the product.

Sequential Functionalization

The differential reactivity of the C2 and C4 chlorine atoms allows for a stepwise functionalization strategy. A nucleophile can be introduced at the C4 position via an SNAr reaction, followed by a palladium-catalyzed cross-coupling reaction at the C2 position, or vice versa. This approach is highly valuable for the synthesis of dissymmetric, polysubstituted pyrimidines.[1][7]

Caption: A logical workflow for the sequential functionalization of this compound.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. The chlorine atoms at the C2 and C4 positions exhibit distinct reactivity profiles, which can be exploited for the regioselective synthesis of a wide array of substituted pyrimidines. Generally, the C4 position is more susceptible to both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. However, specific reaction conditions and catalyst systems can be employed to achieve selective functionalization at the C2 position. The ability to perform sequential reactions further enhances the synthetic utility of this compound. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in the design and synthesis of novel molecules for drug discovery and other applications.

References

- 1. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]

- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. datapdf.com [datapdf.com]

- 6. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemicals [chemicals.thermofisher.cn]

- 9. jk-sci.com [jk-sci.com]

A Technical Guide to 2,4-Dichloro-5-methoxypyrimidine for Researchers and Drug Development Professionals

An In-depth Overview of a Key Synthetic Building Block in Medicinal Chemistry

Introduction

2,4-Dichloro-5-methoxypyrimidine is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its disubstituted pyrimidine (B1678525) core, featuring two reactive chlorine atoms, allows for selective and sequential functionalization, making it a valuable scaffold in the design and development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, including its commercial availability, physicochemical properties, key synthetic applications, and detailed experimental protocols. The primary focus is on its application in the development of kinase inhibitors for the treatment of diseases such as Alzheimer's and cancer.

Commercial Availability and Physicochemical Properties